molecular formula C7H12N8 B14631959 6-Azido-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine CAS No. 55338-66-4

6-Azido-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14631959
CAS No.: 55338-66-4
M. Wt: 208.22 g/mol
InChI Key: FYWRUCHRHCZVOG-UHFFFAOYSA-N
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Description

6-Azido-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazines This compound is characterized by the presence of an azido group and multiple methyl groups attached to the triazine ring

Preparation Methods

The synthesis of 6-Azido-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine typically involves the substitution of chloride ions in cyanuric chloride with azido and methyl groups. One common method involves the reaction of cyanuric chloride with sodium azide and methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the azido group .

Chemical Reactions Analysis

6-Azido-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium azide, methylamine, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-Azido-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine involves the interaction of the azido group with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling applications . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, thereby altering their function or localization.

Comparison with Similar Compounds

6-Azido-N~2~,N~2~,N~4~,N~4~-tetramethyl-1,3,5-triazine-2,4-diamine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of azido and methyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

55338-66-4

Molecular Formula

C7H12N8

Molecular Weight

208.22 g/mol

IUPAC Name

6-azido-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C7H12N8/c1-14(2)6-9-5(12-13-8)10-7(11-6)15(3)4/h1-4H3

InChI Key

FYWRUCHRHCZVOG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N=[N+]=[N-])N(C)C

Origin of Product

United States

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